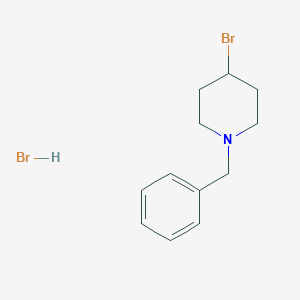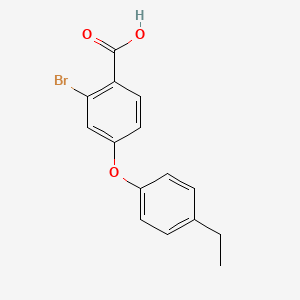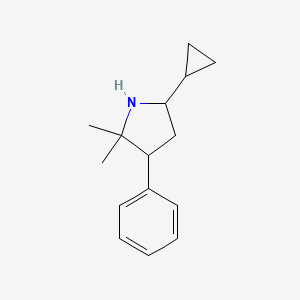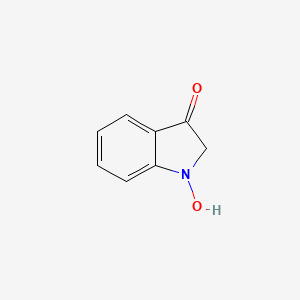
1-Hydroxyindolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyindolin-3-one is an organic compound that belongs to the class of indolin-2-ones. It is characterized by a hydroxy group attached to the indolin-3-one core structure. This compound is of significant interest due to its diverse biological activities and its presence in various natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxyindolin-3-one can be synthesized through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields a variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst . Additionally, a CuSO4-catalyzed three-component reaction of α-diazo ester, water, and isatin has been reported for the synthesis of 3-hydroxyindolin-2-one derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxyindolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . It can also participate in substitution reactions, such as the formation of o-arylated products when treated with an inorganic base at high temperature .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular oxygen, phase-transfer catalysts, CuSO4, and α-diazo esters . Reaction conditions vary depending on the desired product, but typically involve metal-free conditions or the use of specific catalysts.
Major Products Formed: Major products formed from the reactions of this compound include 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one and various substituted indolin-2-ones .
Applications De Recherche Scientifique
1-Hydroxyindolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its role in indole metabolism and its potential as a biomarker for various diseases . In medicine, it is of interest due to its presence in biologically active compounds with potential therapeutic applications . In industry, it is used in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 1-Hydroxyindolin-3-one involves its interaction with specific molecular targets and pathways. For example, it is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants . It can also cross the blood-brain barrier and affect brain function, highlighting its potential as a brain-affecting indole metabolite .
Comparaison Avec Des Composés Similaires
1-Hydroxyindolin-3-one can be compared with other similar compounds such as indolin-2-one, isatin, and 3-hydroxyindolin-2-one . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its hydroxy group at the indolin-3-one position, which imparts distinct chemical and biological properties.
List of Similar Compounds:- Indolin-2-one
- Isatin
- 3-Hydroxyindolin-2-one
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-hydroxy-2H-indol-3-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,11H,5H2 |
Clé InChI |
LQKGLZOMTXAOAP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=CC=CC=C2N1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


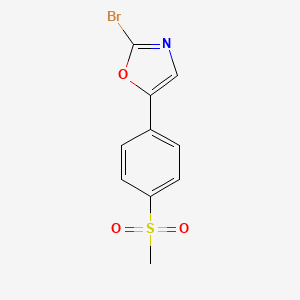
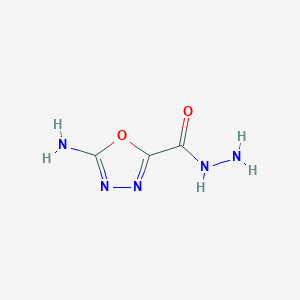
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
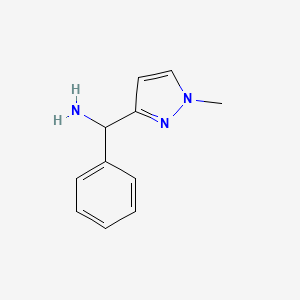
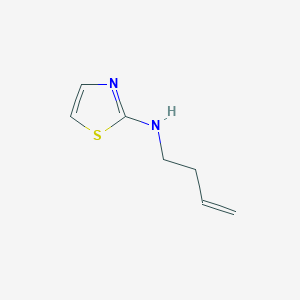
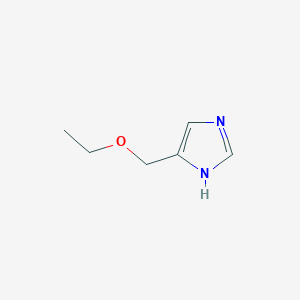
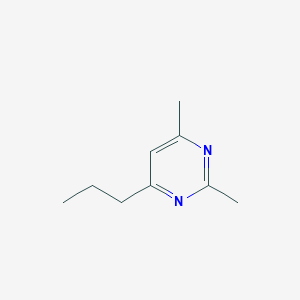
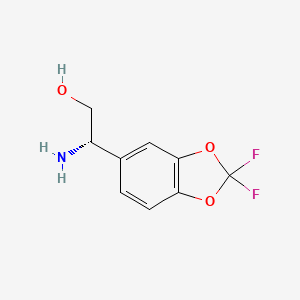
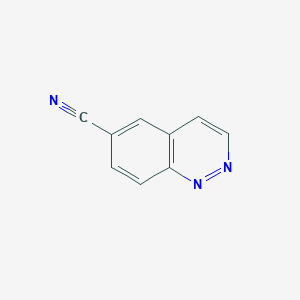
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)
